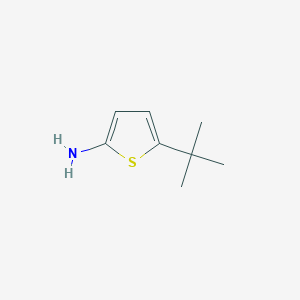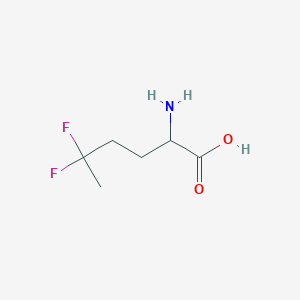
2-Amino-5,5-difluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,5-difluorohexanoic acid is a fluorinated amino acid derivative Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method is the fluorination of 2-aminohexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a focus in industrial settings to minimize hazardous waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5,5-difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amino or thiol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5,5-difluorohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and activity.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,5-difluorohexanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways.
Comparación Con Compuestos Similares
- 2-Amino-5,5,5-trifluoropentanoic acid
- 2-Amino-4,4-difluorobutanoic acid
- 2-Amino-3,3-difluoropropanoic acid
Comparison: 2-Amino-5,5-difluorohexanoic acid is unique due to its specific fluorination pattern and chain length. Compared to its analogs, it may exhibit different biological activities and stability profiles. The presence of two fluorine atoms at the 5-position can significantly alter its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11F2NO2 |
|---|---|
Peso molecular |
167.15 g/mol |
Nombre IUPAC |
2-amino-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-2-4(9)5(10)11/h4H,2-3,9H2,1H3,(H,10,11) |
Clave InChI |
SWIBLJLNQYWHHA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C(=O)O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


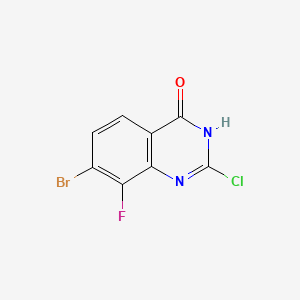
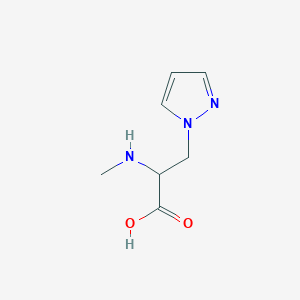
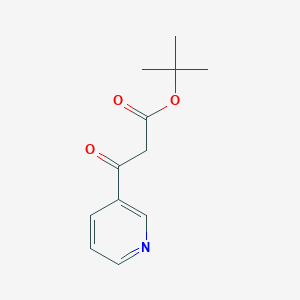
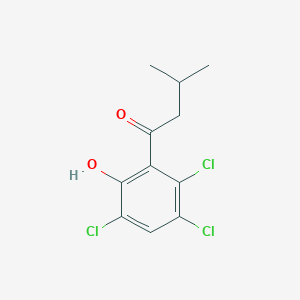
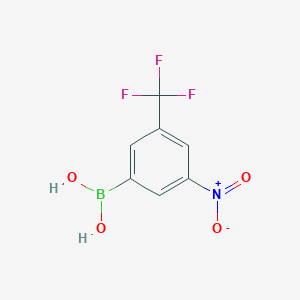
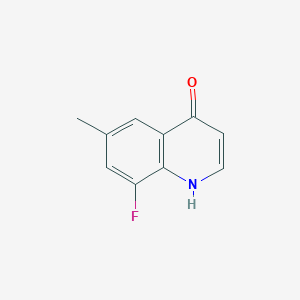
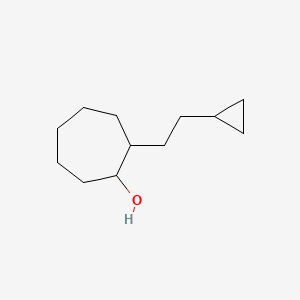
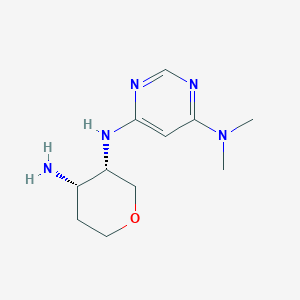
![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
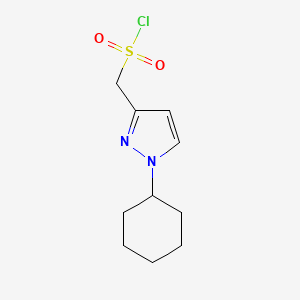

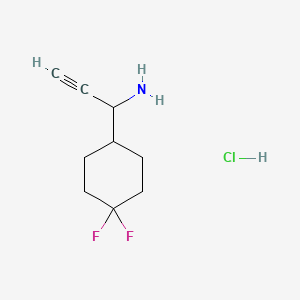
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
